3-Amino-4-(m-tolyl)butanoic acid
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Description
3-Amino-4-(m-tolyl)butanoic acid (MTBA) is an organic compound with the chemical formula C11H15NO2. It can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .
Synthesis Analysis
3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .Chemical Reactions Analysis
3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .Scientific Research Applications
Spectroscopic Analysis
The molecular structure and vibrational spectra of butanoic acid derivatives, including 3-Amino-4-(m-tolyl)butanoic acid analogs, have been extensively studied. Techniques like Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy are used to understand molecular electronic energy, geometrical structure, and vibrational spectra. Such analyses provide insights into the stability of the molecule, intramolecular charge transfer, and hyperconjugative interactions (Muthu & Paulraj, 2012).
Molecular Docking and Optical Studies
Butanoic acid derivatives have been subject to molecular docking, which explores their potential in bonding with biological targets such as Placenta growth factor (PIGF-1). This indicates potential pharmacological applications. These compounds are also studied for their non-linear optical properties, suggesting their use in the development of nonlinear optical materials (Vanasundari et al., 2018).
Synthesis and Pharmaceutical Potential
The synthesis of 3-Amino-4-(m-tolyl)butanoic acid and its analogs has been explored for creating new thymidylate synthesis inhibitors, indicating their relevance in pharmaceutical research. This synthesis process is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).
Antagonistic Properties in Neurological Research
In neurological studies, some derivatives of 3-Amino-4-(m-tolyl)butanoic acid have been investigated for their antagonistic effects on certain neurotransmitter receptors, suggesting their application in exploring the structure-activity relationships of central and peripheral receptors (Beattie et al., 1989).
properties
IUPAC Name |
3-amino-4-(3-methylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOOMZALOMCYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694072 |
Source
|
Record name | 3-Amino-4-(3-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(m-tolyl)butanoic acid | |
CAS RN |
678969-19-2 |
Source
|
Record name | β-Amino-3-methylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678969-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(3-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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